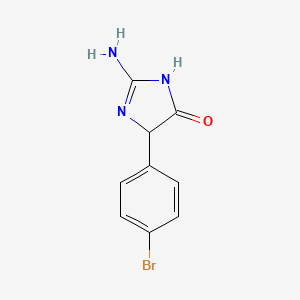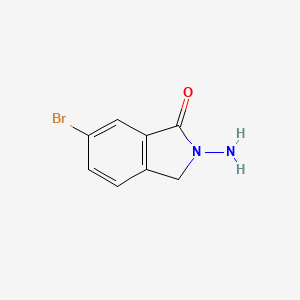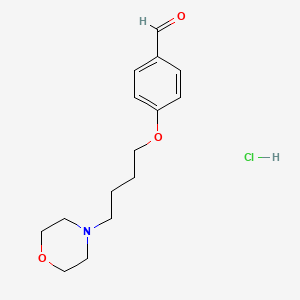
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a member of the carbamate class of compounds and has shown promising results in various studies.
Mecanismo De Acción
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through the inhibition of various enzymes and cellular pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for use in laboratory experiments. It is easily synthesized and purified, and its structure is well-defined. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to have low toxicity and high selectivity for its target enzymes and pathways. However, one limitation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of interest is the development of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's therapeutic effects and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-methylphenyl isocyanate with 4-methylpyridin-2-amine, followed by the addition of tert-butyl chloroformate. The resulting product is purified through column chromatography to obtain Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate in high yield.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the replication of HIV-1 and has been proposed as a potential therapeutic agent for the treatment of HIV/AIDS.
Propiedades
IUPAC Name |
tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-10-11-19-16(12-13)20(17(21)22-18(3,4)5)15-9-7-6-8-14(15)2/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGXOWXJCWIYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757185 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
methanone](/img/structure/B2634562.png)

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)


![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)
![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)